Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)-

Description

Chemical Structure and Synthesis

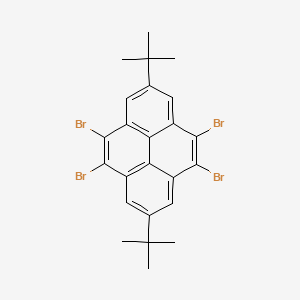

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- (CAS: 24300-91-2 derivative) is a polycyclic aromatic hydrocarbon (PAH) with a pyrene core substituted by four bromine atoms at positions 4,5,9,10 and two bulky tert-butyl groups at positions 2 and 7. The tert-butyl groups enhance solubility in organic solvents, while bromine substituents introduce electron-withdrawing effects, influencing electronic properties and reactivity .

The compound is synthesized via bromination of pyrene followed by Suzuki coupling with tert-butyl-substituted boronic acids. A key intermediate, 2,7-di-tert-butylpyrene, is first prepared, which undergoes regioselective bromination at the 4,5,9,10 positions using bromine in acetic acid .

Properties

CAS No. |

76466-34-7 |

|---|---|

Molecular Formula |

C24H22Br4 |

Molecular Weight |

630.0 g/mol |

IUPAC Name |

4,5,9,10-tetrabromo-2,7-ditert-butylpyrene |

InChI |

InChI=1S/C24H22Br4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 |

InChI Key |

KBEKICQYZXSFSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2Br)Br)C(C)(C)C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene-4,5,9,10-tetraone using hypervalent iodine oxyacids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions are common, where bromine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hypervalent iodine oxyacids are used for oxidation reactions.

Reduction: Lithium aluminum hydride is a common reducing agent.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Pyrene-4,5,9,10-tetraone.

Reduction: Reduced pyrene derivatives.

Substitution: Substituted pyrene derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBr

- CAS Number : 76466-34-7

- Molecular Weight : 630.047 g/mol

The presence of bromine atoms enhances the compound's stability and reactivity, making it suitable for specific applications such as photonic devices and sensors.

Applications in Organic Electronics

One of the primary applications of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- is in the field of organic electronics. This compound has been studied for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to be utilized in OLEDs, where it can contribute to light emission efficiency.

- Organic Photovoltaics (OPVs) : Its ability to form thin films makes it a candidate for use in solar cells, enhancing light absorption and charge transport.

Materials Science Applications

The compound's unique structural features lend themselves to various materials science applications:

- Polymer Blends and Composites : Pyrene derivatives are incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Nanostructured Materials : Research indicates that pyrene compounds can form nanostructures that exhibit enhanced electronic properties suitable for nanoscale devices.

Environmental Applications

Research has also highlighted the potential environmental applications of Pyrene derivatives:

- Pollution Monitoring : Due to its fluorescence properties, the compound can be used as a probe for detecting environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs).

- Bioremediation : Studies suggest that halogenated pyrenes may play a role in bioremediation strategies aimed at degrading harmful organic pollutants in contaminated sites.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of Pyrene derivatives:

- OLED Performance Enhancement :

- Nanocomposite Development :

- Environmental Monitoring :

Mechanism of Action

The mechanism of action of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups influence its electronic structure, making it a suitable candidate for electrophilic aromatic substitution reactions. These interactions can lead to the formation of various functionalized derivatives with unique properties .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₂₄H₂₄Br₄ (calculated molecular weight: ~632 g/mol).

- Electronic Effects : Bromine atoms lower the LUMO energy, increasing electron affinity, while tert-butyl groups donate electrons slightly, creating a push-pull electronic structure .

- Applications: Used as a precursor for conjugated polymers in lithium-ion battery anodes and organic electronics due to its tunable redox properties .

Comparison with Similar Compounds

The compound is compared to structurally or functionally analogous pyrene derivatives (Table 1).

Table 1: Comparison of Pyrene, 4,5,9,10-Tetrabromo-2,7-bis(1,1-dimethylethyl)- with Similar Compounds

Detailed Comparisons

Pyrene-4,5,9,10-Tetraone (PTO)

- Electronic Properties : PTO’s ketone groups confer strong electron-withdrawing effects (LUMO ~ -3.8 eV), making it superior for battery applications. However, the target compound’s bromine substituents provide comparable electron affinity with added steric bulk, enabling solubility in polymer processing .

- Synthetic Accessibility : PTO is synthesized via Ru-catalyzed oxidation , while the target compound requires bromination and Suzuki coupling, offering versatility for further functionalization .

SCE) than PTO (-0.8 V), but selenium/tellurium analogs face synthetic limitations. The target compound’s bromine substituents avoid these challenges while maintaining redox activity .

2,7-Di-tert-butylpyrene

- Solubility vs. Functionality : The tert-butyl groups in both compounds enhance solubility, but the absence of bromine in 2,7-di-tert-butylpyrene limits its electron affinity. This makes the target compound more suitable for charge-transfer applications .

Donor-Acceptor Pyrenes Electronic Tuning: The target compound’s tert-butyl (donor) and bromine (acceptor) groups create a mild push-pull effect, unlike stronger donor-acceptor pairs (e.g., 2-CN/7-NR₂). This balance suits it for moderate electron transport in polymers without excessive HOMO-LUMO narrowing .

Biological Activity

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- (CAS Number: 76466-34-7) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its diverse biological activities and potential applications in various fields such as materials science and biochemistry. This compound is characterized by its tetrabrominated structure, which enhances its stability and alters its interaction with biological systems.

- Molecular Formula : CHBr

- Molecular Weight : 630.047 g/mol

- LogP : 10.229 (indicating high hydrophobicity) .

Biological Activity Overview

The biological activity of pyrene derivatives is influenced by their structural modifications. The tetrabromination in this specific compound affects its reactivity and interaction with biological molecules. Below are key areas of biological activity associated with this compound:

1. Antioxidant Activity

Research indicates that brominated pyrenes exhibit significant antioxidant properties. The presence of bromine atoms can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively.

2. Cytotoxic Effects

Studies have shown that certain pyrene derivatives can induce cytotoxicity in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Mutagenicity

Similar to other PAHs, pyrene derivatives have been assessed for mutagenic potential. Tetrabrominated compounds have shown varying degrees of mutagenicity in bacterial assays, indicating that structural modifications can impact their genotoxic profiles .

Case Study 1: Antioxidant Properties

A study demonstrated that brominated pyrenes could reduce oxidative stress markers in vitro. The compound was tested against hydrogen peroxide-induced oxidative damage in human fibroblasts, showing a significant reduction in cell death compared to untreated controls.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving human lung cancer cells (A549), pyrene derivatives exhibited IC values ranging from 10 to 30 µM. This suggests a moderate level of cytotoxicity that could be harnessed for therapeutic applications .

Research Findings

Q & A

Basic: What experimental design strategies are optimal for studying pyrene derivative biodegradation in soil matrices?

Answer:

Central Composite Design (CCD) is highly effective for optimizing biodegradation studies. CCD reduces the number of required experiments compared to full factorial designs while allowing robust statistical modeling of key factors: initial pyrene concentration, compost stability (respiration index), and soil:compost mixing ratio . A second-order polynomial model can statistically represent degradation rates, validated by R² (>0.85) and p-values (<0.05) after 20–30 days of composting . Replicates at the central point of the design matrix ensure reproducibility and error estimation .

Advanced: How can computational methods resolve contradictions in photophysical data of substituted pyrenes?

Answer:

Multi-reference perturbation theory (MRPT) methods, such as generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT), address discrepancies in excited-state calculations. For example, tetraphenyl substitution inverts the energetic ordering of pyrene's 1La and 1Lb states, explaining experimental fluorescence lifetime (τ = 3 ns) and quantum yield (ΦF = 0.9) anomalies . Single-reference methods fail to capture these effects due to inadequate treatment of electron correlation, necessitating active spaces encompassing all valence π orbitals .

Basic: What spectroscopic techniques are validated for tracking pyrene degradation in environmental samples?

Answer:

Fluorescence spectroscopy is widely used, with pyrene's vibronic peak intensity ratio (I1/I3) correlating with environmental dielectric constants . Time-resolved fluorescence decay analysis distinguishes monomeric (long-lived, ~300 ns) and excimeric (short-lived, <10 ns) species, critical for quantifying aggregation in degradation studies . UV-Vis absorption spectra simulated via real-time generating function methods further validate degradation pathways .

Advanced: What mechanistic insights explain excimer suppression in sterically hindered pyrene derivatives?

Answer:

Steric hindrance from 2,7-bis(1,1-dimethylethyl) substituents disrupts π-π stacking, preventing excimer formation. TDDFT simulations of pyrene dimers reveal two excimer pathways: parallel-displaced and twisted configurations . Non-planar derivatives like 1-methyl benzoate-pyrene exhibit pure monomeric emission due to restricted dimerization, confirmed by electrochemical luminescence (ECL) studies .

Basic: How does compost stability parameterization affect bioremediation efficiency of brominated pyrenes?

Answer:

Compost stability, measured via respiration index (mg O₂/g organic matter/h), directly impacts degradation kinetics. Stable compost (respiration index <2.7) achieves >90% pyrene degradation within 10 days due to enhanced microbial activity . Response surface analysis identifies optimal conditions: 1.3 g/kg pyrene, 1:1.3 soil:compost ratio, and intermediate compost stability (2.18 mg O₂/g/h) .

Advanced: What multi-reference quantum chemical methods are required for accurate prediction of substituent effects on pyrene's electronic transitions?

Answer:

GMCQDPT with full valence π-active spaces is essential. For example, phenyl substitutions at 1,3,6,8 positions invert 1La/1Lb state ordering, which semi-empirical methods cannot predict . MRPT calculations must include dynamic correlation and avoid truncation of active orbitals to achieve <0.1 eV error in excitation energies .

Basic: What factors influence the formation of pyrene-gold nanoparticle complexes in surfactant systems?

Answer:

Pyrene's hydrophobic interaction with sodium dodecyl sulfate (SDS) micelles governs gold nanoparticle (NP) synthesis. MEKC analysis shows pyrene stabilizes AuCl₄⁻ complexes within micelles, reducing NP size (5–10 nm) and dispersity (PDI <0.2) . Optimal SDS:pyrene molar ratios (10:1) enhance nucleation control during embryonic NP growth .

Advanced: How do competing photophysical pathways (monomer vs. excimer emission) affect fluorescence quantum yield interpretations?

Answer:

Time-resolved fluorescence decay kinetics deconvolute contributions. Monomeric pyrene exhibits a single-exponential decay (τ >300 ns), while excimer formation introduces multi-exponential components (τ ~3–10 ns) . Quantum yields must be corrected using integrated area ratios under emission spectra to account for excimer quenching effects .

Basic: What statistical validation methods ensure reliability in pyrene degradation models from composting experiments?

Answer:

ANOVA and lack-of-fit tests validate second-order polynomial models. Central Composite Designs require ≥3 replicates at the central point to estimate pure error . Adjusted R² (>0.75) and predictive R² (within 0.2 of adjusted R²) confirm model robustness for scaling to field conditions .

Advanced: What ab initio evidence supports the 1La-1Lb state inversion hypothesis in substituted pyrenes?

Answer:

GMCQDPT calculations on 1,3,6,8-tetraphenylpyrene (TPPy) show 1La becomes the lowest excited state, consistent with its short fluorescence lifetime (3 ns) and high quantum yield (ΦF = 0.9) . Semi-empirical methods incorrectly predict 1Lb dominance, highlighting the necessity of ab initio multi-reference approaches for substituent effect analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.